

An In-depth Technical Guide to rac Zearalenoned6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **rac Zearalenone-d6**, a deuterated analog of the mycotoxin Zearalenone. This isotopically labeled compound is a critical tool for researchers in analytical chemistry, toxicology, and drug development, primarily utilized as an internal standard for the accurate quantification of Zearalenone in various matrices.

Core Physicochemical Data

The accurate determination of molecular weight is fundamental for all quantitative analytical procedures. The data presented below has been compiled and verified from multiple sources to ensure accuracy.

Parameter	Value	Source
Molecular Formula	C18H16D6O5	[1][2][3]
Molecular Weight	324.40 g/mol	[1][4]
Accurate Mass	324.1844	
CAS Number	1185236-04-7	



Note on Molecular Weight Discrepancies: It is important to note that various sources may report slightly different molecular weights for **rac Zearalenone-d6**. These discrepancies often arise from the use of different atomic mass values for the constituent elements or from listings of different isotopic variants. The consensus molecular formula for the hexadeuterated form is $C_{18}H_{16}D_6O_5$, leading to a calculated and widely accepted molecular weight of 324.40 g/mol .

Experimental Protocols

The primary application of **rac Zearalenone-d6** is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) for the detection of Zearalenone.

Protocol: Quantitative Analysis of Zearalenone in a Sample Matrix using LC-MS with **rac Zearalenone-d6** as an Internal Standard

- Standard Preparation:
 - Prepare a stock solution of rac Zearalenone-d6 in a suitable organic solvent (e.g., acetonitrile or methanol) at a certified concentration.
 - Prepare a series of calibration standards of non-labeled Zearalenone at known concentrations.
 - Spike each calibration standard and the unknown samples with a constant, known amount
 of the rac Zearalenone-d6 internal standard stock solution.
- Sample Preparation:
 - Extract Zearalenone from the sample matrix using an appropriate extraction solvent and methodology (e.g., solid-phase extraction, liquid-liquid extraction).
 - Evaporate the extract to dryness and reconstitute in the mobile phase.
 - Add the known amount of rac Zearalenone-d6 internal standard to the reconstituted sample extract.
- LC-MS Analysis:



- Inject the prepared standards and samples onto an appropriate LC column (e.g., C18) for chromatographic separation.
- Utilize a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both Zearalenone and rac Zearalenone-d6.

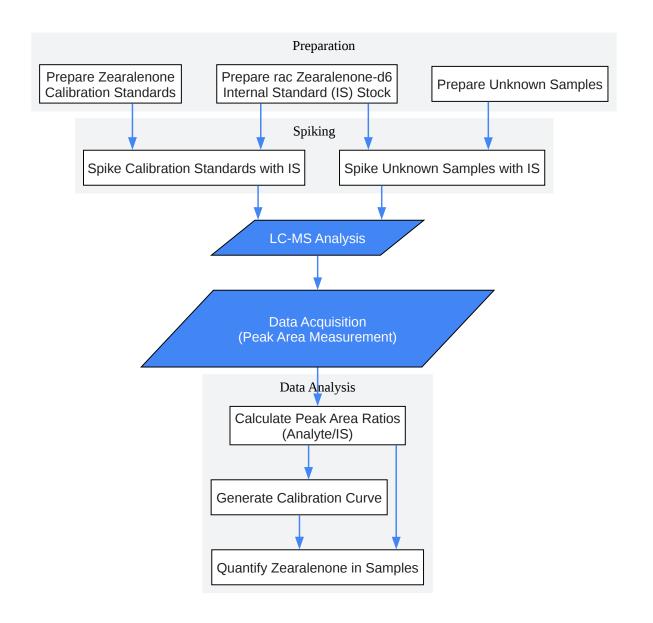
Data Analysis:

- Generate a calibration curve by plotting the ratio of the peak area of Zearalenone to the peak area of rac Zearalenone-d6 against the concentration of the Zearalenone standards.
- Determine the concentration of Zearalenone in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve. The use of the internal standard corrects for variations in sample preparation, injection volume, and instrument response.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for using **rac Zearalenone-d6** as an internal standard in a quantitative analytical experiment.





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Caption: Workflow for quantitative analysis using an internal standard.



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